molecular formula C10H12BFO4 B8207526 4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid

4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid

Cat. No.: B8207526
M. Wt: 226.01 g/mol
InChI Key: QLDNALDUHHQZEK-UHFFFAOYSA-N
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Description

4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C10H12BFO4 and a molecular weight of 226.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an isopropoxycarbonyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 4-fluoro-3-(isopropoxycarbonyl)phenol.

    Reduction: Formation of 4-fluoro-3-(isopropoxycarbonyl)benzyl alcohol.

Scientific Research Applications

4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The fluoro and isopropoxycarbonyl groups influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid is unique due to the presence of both a fluoro group and an isopropoxycarbonyl group on the phenyl ring. This combination of substituents provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis. The isopropoxycarbonyl group enhances the solubility and stability of the compound, while the fluoro group influences the reactivity and selectivity in coupling reactions .

Properties

IUPAC Name

(4-fluoro-3-propan-2-yloxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BFO4/c1-6(2)16-10(13)8-5-7(11(14)15)3-4-9(8)12/h3-6,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDNALDUHHQZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)OC(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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